1-(4-(3-(4-(4-Ethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)propan-1-one
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Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as 3- [ (4-Substitutedpiperazin-1-yl) methyl]-1 H -indole derivatives have been prepared using Mannich reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the overall size and shape of the molecule, and its charge distribution would all influence its properties .Scientific Research Applications
Antidepressant and Antianxiety Potential
Research indicates that piperazine derivatives, similar in structure to 1-(4-(3-(4-(4-Ethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)propan-1-one, have been synthesized and evaluated for their antidepressant and antianxiety activities. Compounds with piperazine structures have shown significant results in reducing immobility times in behavioral despair tests and demonstrating antianxiety activity in albino mice, which suggests potential applications in mental health treatments (J. Kumar et al., 2017).
Anticancer Properties
Another study focused on a heterocyclic compound structurally related to the compound , demonstrating in vitro anticancer activities against human bone cancer cell lines. This suggests that derivatives of this compound could potentially be useful in developing treatments for bone cancer (G. Lv et al., 2019).
Interaction with Dopamine Receptors
Substituted piperazines, like the one , have been tested for their affinity to dopamine binding sites, indicating their potential interaction with neurotransmitter systems. This suggests possible applications in neurological research or treatments (P. Zee & W. Hespe, 1985).
Antitumor Activity
Synthesis of tertiary amino alcohols derived from piperazine compounds has shown effects on tumor DNA methylation processes, which highlights their potential use in cancer research and therapy (N. Z. Hakobyan et al., 2020).
Safety and Hazards
Future Directions
The future directions for research on this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, and evaluation of its biological activity. Given the potential biological activity suggested by related compounds, it could be of interest for drug discovery and development .
Properties
IUPAC Name |
1-[4-[3-[4-(4-ethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3/c1-3-19-5-9-21(10-6-19)26-15-13-25(14-16-26)17-22(27)18-29-23-11-7-20(8-12-23)24(28)4-2/h5-12,22,27H,3-4,13-18H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJHOQRIBTZXBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)C(=O)CC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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